Product packaging for 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one(Cat. No.:CAS No. 958658-29-2)

2-methyl-9H-indeno[2,1-d]pyrimidin-9-one

Cat. No.: B10841955
CAS No.: 958658-29-2
M. Wt: 196.20 g/mol
InChI Key: QMXCHNWJZQMLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-9H-indeno[2,1-d]pyrimidin-9-one is a tricyclic heterocyclic compound with the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol . This compound belongs to the indenopyrimidine class, which is a scaffold of significant interest in medicinal chemistry and drug discovery due to its association with a wide range of biological activities. While research on this specific methyl derivative is ongoing, studies on closely related indenopyrimidine analogues have demonstrated considerable potential in various research fields. Notably, certain indeno[1,2-d]pyrimidine derivatives have been synthesized and identified as potent anti-HSV-1 (Herpes Simplex Virus type 1) agents in vitro, with some compounds showing high viral inhibition and favorable selectivity indices . Furthermore, various tricyclic indenopyrimidine derivatives have been explored as a new class of anti-breast cancer agents, with several compounds exhibiting promising in vitro cytotoxicity against the MCF-7 human breast cancer cell line . The indenopyrimidine core is also a key structure in the design of novel receptor tyrosine kinase (RTK) inhibitors. Research has shown that substituted indeno[2,1-d]pyrimidines can act as dual-targeting agents, demonstrating potent inhibition of kinases such as PDGFRβ and VEGFR-2, which are critical targets in antiangiogenesis and anticancer research . This product is intended for research purposes only, such as in chemical biology, hit-to-lead optimization, and the investigation of structure-activity relationships (SAR) for various therapeutic areas. Handling Note: For research use only. Not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B10841955 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one CAS No. 958658-29-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

958658-29-2

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2-methylindeno[2,1-d]pyrimidin-9-one

InChI

InChI=1S/C12H8N2O/c1-7-13-6-10-8-4-2-3-5-9(8)12(15)11(10)14-7/h2-6H,1H3

InChI Key

QMXCHNWJZQMLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C3=CC=CC=C3C(=O)C2=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Indeno[2,1-d]pyrimidin-9-one Scaffolds

The synthesis of the indeno[2,1-d]pyrimidin-9-one framework can be achieved through several key disconnection approaches, primarily involving the strategic formation of the pyrimidinone ring onto a pre-existing indanone structure or a concerted cyclization of acyclic precursors.

Multicomponent reactions (MCRs) offer a powerful and efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. While direct three-component syntheses of 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one are not extensively documented, analogous MCRs for related fused pyrimidine (B1678525) systems provide a conceptual blueprint. For instance, the Biginelli reaction, a well-known three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, serves as a classic example of pyrimidinone synthesis. organic-chemistry.orgnih.gov Adapting this strategy to the synthesis of indenopyrimidinones would likely involve the reaction of a suitable indanedione derivative, an aldehyde, and acetamidine (B91507) or its equivalent to introduce the 2-methyl group.

Reactant A Reactant B Reactant C Catalyst/Conditions Product Yield (%) Reference
1,3-Dicarbonyl CompoundAldehydeUreaInCl₃, THF, refluxDihydropyrimidinoneHigh organic-chemistry.orgnih.gov
Cyclic 1,3-Diketoneα,β-Unsaturated Aldehyde6-Aminouracil (B15529)FeCl₃·6H₂O, MicrowavePyrido[2,3-d]pyrimidine derivativeNot Specified researchgate.net
Aryl(or heteroaryl)glyoxal monohydrate1,3-Dimethylbarbituric acidAlkylisocyanideZrOCl₂·8H₂O, Water, 50°CFuro[2,3-d]pyrimidine derivativeGood to ExcellentNot Specified

This table presents examples of multicomponent reactions for the synthesis of related pyrimidine-fused heterocycles, illustrating the potential strategies for indenopyrimidinone synthesis.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the indeno[2,1-d]pyrimidin-9-one scaffold. This approach typically involves the reaction of a bifunctional precursor, such as a 2-amino-1-indanone derivative, with a 1,3-dicarbonyl compound or its equivalent. A plausible and widely utilized strategy is the Friedländer annulation, which traditionally involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group to form a quinoline. acs.org An analogous approach, termed the Friedländer-type condensation, can be envisioned for the synthesis of indenopyrimidinones.

In a likely synthetic sequence for this compound, 2-amino-1-indanone would be condensed with acetylacetone (B45752) or a related β-diketone. The initial condensation would be followed by an intramolecular cyclization and dehydration to furnish the final fused heterocyclic system. The reaction is often catalyzed by either acid or base.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Aminobenzaldehyde | Ketone | Acid or Base | Quinoline | Variable | acs.org | | 2-Amino-nicotinonitriles | Carbonyl compounds | DBU, Water, Microwave | 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Good | wikipedia.org | | 4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones | Urea | Not Specified | 6-Aryl-4-trifluoromethyl-2(1H)-pyrimidinone | Not Specified | google.com |

This table showcases examples of cyclocondensation reactions for the synthesis of related heterocyclic systems, providing a framework for the synthesis of the target compound.

Photochemical reactions offer a unique avenue for the synthesis of complex molecules by accessing excited states with distinct reactivity compared to ground states. While specific photochemical syntheses of this compound are not prominently reported in the literature, the principles of photochemical cyclization can be applied. For instance, the photocyclization of styryl-substituted pyrimidines is a known method for generating fused ring systems. A hypothetical photochemical route to the target compound could involve the irradiation of a suitably substituted 2-styrylpyrimidine derivative, leading to an intramolecular [2+2] cycloaddition followed by a rearrangement or elimination to yield the indenopyrimidinone core. The selectivity of such reactions is often highly dependent on the wavelength of light used, the presence of sensitizers or quenchers, and the solvent.

Investigation of Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of products. The synthesis of the indeno[2,1-d]pyrimidin-9-one scaffold often involves intricate reaction cascades and intramolecular cyclization events.

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. These processes are highly atom- and step-economical. The synthesis of indenopyridine derivatives through the cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones highlights the potential of this strategy in constructing fused systems based on the indane core. acs.org A similar cascade approach could be envisioned for indenopyrimidinones, where a carefully designed set of reactants undergoes a sequence of reactions, such as Michael addition, cyclization, and aromatization, to build the target molecule in a single, efficient operation.

For example, a cascade reaction for the synthesis of tetracyclic indenopyrazolopyrazolones has been reported, involving an initial C(sp²)–H bond alkenylation followed by the cascade formation of two five-membered rings. rsc.org This demonstrates the power of cascade reactions in rapidly assembling complex polycyclic frameworks.

Intramolecular cyclization is a key step in many of the synthetic routes to the indeno[2,1-d]pyrimidin-9-one scaffold. This transformation typically involves the formation of a new ring by the reaction of two functional groups within the same molecule. A common strategy involves the preparation of an N-acylated 2-amino-1-indanone derivative, which can then undergo an intramolecular condensation to form the pyrimidinone ring.

For instance, the synthesis of N-(1-oxo-1H-inden-2-yl)acetamide, a potential precursor, could be achieved by the acylation of 2-amino-1-indanone. Subsequent treatment of this intermediate with a dehydrating agent or under thermal conditions could then trigger the intramolecular cyclization to yield this compound. The efficiency and regioselectivity of such cyclizations are often influenced by the nature of the substituents on the indanone ring and the reaction conditions employed.

Tautomeric Equilibria and Isomerization Phenomena

The this compound structure possesses the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In this specific case, the principal tautomeric equilibrium is between the keto form (9-oxo) and the enol form (9-hydroxy).

The keto form, This compound , is generally the more stable and commonly depicted tautomer. However, the presence of the enolic hydroxyl group in the 2-methyl-indeno[2,1-d]pyrimidin-9-ol tautomer can significantly influence the molecule's reactivity and interactions. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. For instance, studies on analogous heterocyclic systems, such as 9-anthrol, have quantified the equilibrium between keto and phenol (B47542) (enol) forms, demonstrating that both can coexist and their interconversion is subject to acid catalysis. rsc.org

Isomerization, distinct from tautomerism, involves the rearrangement of atoms to form a different molecular structure. In the context of related indenothienopyrimidine systems, isomerization has been observed where a rearrangement of the heterocyclic ring occurs. researchgate.net For the indeno[2,1-d]pyrimidine core, synthetic routes can lead to different isomers. For example, the synthesis of 2,4-diamino-9H-indeno[2,1-d]pyrimidines highlights the existence of this specific fused ring system. researchgate.net The stability and formation of a particular isomer are often dictated by the reaction conditions and the nature of the precursors.

The study of tautomerism in related guanidine-containing heterocycles, like quinazolinones, using techniques such as 15N NMR, has shown that the imino tautomer can be predominant in solution, which provides a useful parallel for understanding the potential tautomeric landscape of indenopyrimidines. rsc.org The existence of these different forms is crucial, as the biological activity of such heterocyclic compounds can depend on a specific tautomer.

Catalytic Approaches and Reaction Optimization

The efficiency and selectivity of the synthesis of the indenopyrimidinone core are highly dependent on the catalytic methods and reaction conditions employed. Optimization often focuses on increasing yields, reducing reaction times, and improving the environmental profile of the synthesis.

The synthesis of the core structure of indenopyrimidines often involves cyclocondensation reactions. While traditional methods have utilized strong bases, modern synthetic chemistry has increasingly turned to Lewis acids and organocatalysts to promote these transformations under milder conditions.

Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), titanium tetrachloride (TiCl₄), and copper(II) triflate (Cu(OTf)₂), have proven effective in catalyzing the synthesis of related heterocyclic structures like indoles through the activation of imines and subsequent intramolecular cyclization. organic-chemistry.org These catalysts function by activating carbonyl or imine groups, facilitating nucleophilic attack and ring closure. Although direct examples for this compound are not extensively documented, the principles are applicable. The table below summarizes Lewis acids used in the synthesis of analogous heterocyclic compounds.

CatalystSubstrate ClassKey TransformationReference
BF₃·Et₂OPhenyldiazoacetates with ortho-imino groupIntramolecular cyclization to form indoles organic-chemistry.org
TiCl₄Phenyldiazoacetates with ortho-imino groupIntramolecular cyclization to form indoles organic-chemistry.org
SnCl₄Phenyldiazoacetates with ortho-imino groupIntramolecular cyclization to form indoles organic-chemistry.org
Cu(OTf)₂Phenyldiazoacetates with ortho-imino groupIntramolecular cyclization to form indoles organic-chemistry.org

Organocatalysis represents another catalytic strategy, utilizing small organic molecules to accelerate reactions. While specific organocatalytic syntheses for this compound are not prevalent in the literature, their application in the synthesis of pyrimidine derivatives is well-established, suggesting potential for adaptation. rasayanjournal.co.in

The choice of solvent can dramatically impact reaction rates and yields. In the synthesis of related indenopyrimidine derivatives, solvents such as pyridine (B92270) have been used for one-pot reactions. researchgate.net However, there is a strong drive towards "green chemistry," which aims to reduce or eliminate the use of hazardous substances. jmaterenvironsci.com

Green chemistry approaches for pyrimidine synthesis often involve solvent-free conditions, the use of safer solvents like ethanol (B145695) and water, and energy-efficient methods like microwave irradiation. rasayanjournal.co.injmaterenvironsci.com For instance, the synthesis of tricyclic indeno[2,1-d]pyrimidine analogues has been successfully achieved using a microwave reactor, which can significantly reduce reaction times. nih.gov The use of ultrasound has also been reported as an effective and environmentally friendly method for synthesizing related fused pyrimidine systems in ethanol. rasayanjournal.co.in These methods align with the principles of green chemistry by minimizing waste and energy consumption.

The following table outlines various synthetic conditions, highlighting the move towards greener alternatives.

MethodologySolvent/ConditionsAdvantagesCompound ClassReference
Conventional HeatingPyridineEffective for one-pot synthesisIndeno[1,2-d]pyrimidin-5-ones researchgate.net
Microwave IrradiationPotassium t-butoxideReduced reaction timeIndeno[2,1-d]pyrimidines nih.gov
Ultrasound IrradiationEthanolEnvironmentally friendly, highly effectiveBenzo researchgate.netnih.govthiazolo[3,2-a]pyrimidines rasayanjournal.co.in
Solvent-freeBall millingClean reactions, simple separationPyrimidine derivatives rasayanjournal.co.in

Structural Modifications and Analog Design

Rational Design Principles for 2-Methyl-9H-indeno[2,1-d]pyrimidin-9-one Analogues

The rational design of analogues based on the indeno[2,1-d]pyrimidine scaffold is a strategic process rooted in structure-activity relationship (SAR) studies. A primary principle involves modifying substituents at key positions on the heterocyclic rings to modulate interactions with biological targets. For instance, in the development of receptor tyrosine kinase (RTK) inhibitors, the anilino ring at the 4-position of the pyrimidine (B1678525) is considered a crucial element for binding within the hydrophobic region of the kinase domain. nih.gov Variations on this ring, including the introduction of electron-donating and electron-withdrawing groups, are systematically explored to optimize inhibitory activity and selectivity. nih.gov

Another key design strategy is the introduction of hydrogen-bonding moieties. It has been hypothesized that incorporating a 2-amino group on the pyrimidine ring could facilitate additional hydrogen bonds with the backbone carbonyls of ATP binding sites, potentially enhancing inhibitory potency. nih.gov Furthermore, the principle of structure rigidification is employed to improve activity. By converting flexible side chains into rigid ring structures, such as in the cyclization of carboxamide cores into fused pyrimidinones, the proper orientation of key functional groups for target interaction can be locked in. nih.gov This approach has been successfully applied to bioisosteric systems like pyridothienopyrimidinones. nih.gov The overarching goal is to create planar, tricyclic analogues where the rotational freedom between the different ring systems is constrained, a feature inherent to the indeno[2,1-d]pyrimidine core. researchgate.net

Synthesis of Substituted Indeno[2,1-d]pyrimidinone Derivatives

The synthesis of derivatives from the this compound core employs a variety of chemical strategies to introduce diverse functionalities. These methods include alkylation, arylation, halogenation, and the incorporation of different heteroatoms, as well as the construction of more complex fused systems.

Arylation, particularly at the 4-position of the indenopyrimidine ring, is a common strategy for creating analogues. A robust method involves the conversion of the 4-oxo group of a precursor like 2-amino-3,9-dihydro-indeno[2,1-d]pyrimidin-4-one into a more reactive intermediate. nih.govnih.govebi.ac.uk While direct chlorination is a standard approach, an alternative pathway involves sulfonation of the 4-position, followed by nucleophilic displacement with a wide range of appropriately substituted anilines. nih.govnih.govebi.ac.uk This allows for the systematic introduction of various aryl groups to probe structure-activity relationships.

Another arylation approach involves the condensation of 2-(para-substituted benzylidene)-1,3-indandiones with benzamidine (B55565) in the presence of a base like sodium methoxide, which yields 2,4-diaryl-5H-indeno[1,2-d]pyrimidin-5-ones, an isomeric form of the target scaffold. researchgate.net The table below summarizes the impact of different anilino substitutions on the inhibitory activity against VEGFR-2, illustrating the practical application of these arylation strategies. nih.gov

CompoundAnilino Substitution (at position 4)Relative Potency vs. Semaxanib (VEGFR-2 IC₅₀)
3 4-isopropylEquipotent
4 3-fluoro4.5-fold less potent
11 3-methoxy4-fold less potent
- 3-chloro or 3-bromoLower or no inhibitory activity

This table illustrates the effect of different aryl substituents on biological activity, a direct result of targeted arylation strategies.

The introduction of halogens and various heteroatoms into the indenopyrimidine framework or its substituents can significantly alter the compound's electronic and steric properties. Halogenation of the ancillary aryl rings, such as introducing fluorine or chlorine, has been shown to modulate biological activity. nih.gov For direct halogenation of heterocyclic systems, one-pot methodologies have been developed, such as using a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) for oxidative halogenation in an aqueous medium. nih.gov While demonstrated on pyrazolo[1,5-a]pyrimidines, this approach represents a viable strategy for the direct C-H halogenation of the indenopyrimidine core. nih.gov

Heteroatom incorporation has been achieved through the synthesis of complex derivatives. For example, an azathiabenzene oxide derivative, 2-methyl-4-methylthio-5-oxo-5H-indeno[2,1-d] nih.govresearchgate.netthiazine 2-oxide, was synthesized from a sulfoximine-prepared precursor, effectively incorporating both sulfur and additional nitrogen atoms into the fused ring system. researchgate.net The use of sulfur-containing starting materials, like 6-amino-2-(methylthio)pyrimidin-4(3H)-one, in multi-component reactions also leads to final structures incorporating heteroatoms. kashanu.ac.ir

The indeno[2,1-d]pyrimidin-9-one scaffold serves as a building block for creating highly complex, three-dimensional spiro-fused systems. These structures, where two rings share a single carbon atom, are of interest due to their conformational rigidity and structural novelty. rsc.org Multi-component reactions are a powerful tool for this purpose, allowing for the efficient assembly of complex molecules from simple starting materials. rsc.org

For instance, spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines have been synthesized through a three-component reaction of 1,3-indandione (B147059), isatin (B1672199) derivatives, and 6-aminouracil (B15529) in the presence of a catalyst. nih.gov These reactions often proceed in high yields and under mild conditions. nih.gov The synthesis of such complex architectures highlights the versatility of the indenopyrimidine core in advanced organic synthesis. rsc.org

Stereochemical Aspects in the Synthesis of Indenopyrimidinone Derivatives

When synthesizing complex derivatives of indeno[2,1-d]pyrimidin-9-one, particularly spiro-fused systems, controlling the stereochemistry is a critical consideration. The formation of new chiral centers can lead to multiple diastereomers or enantiomers.

In many cycloaddition reactions used to build these architectures, a mixture of diastereomers can be formed. nih.gov For example, the reaction of an azomethine ylide with an oxindolylideneimidazothiazolotriazine dipolarophile can result in a 1:1 mixture of syn- and anti-diastereomers, which then require separation by chromatographic methods. nih.gov The stereoselectivity of such reactions is dictated by the direction of approach of the dipole to the plane of the dipolarophile. nih.gov

To address this challenge, asymmetric synthesis methodologies are employed to selectively produce a single enantiomer. Organocatalysis using bifunctional catalysts, such as squaramide derived from quinine, has been successfully used for the asymmetric synthesis of chiral 5H-spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives. rsc.org This approach can yield products with moderate to good enantioselectivity, which can often be enhanced to high levels (90-99% enantiomeric excess) through simple recrystallization. rsc.org Such methods are crucial for producing enantiopure compounds, which is often a requirement for specific applications.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations offer a detailed view of the electronic distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

In the context of substituted indeno[2,1-d]pyrimidines, FMO analysis can rationalize the effects of different functional groups on the molecule's electronic properties. rsc.org For instance, introducing electron-donating or electron-withdrawing substituents can raise or lower the energy levels of the frontier orbitals, thereby tuning the molecule's reactivity and interaction with biological targets. rsc.org While specific FMO calculations for 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one are not detailed in the available literature, the principles of FMO theory provide a robust framework for its investigation. Analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications. youtube.com

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory
OrbitalDescriptionChemical ImplicationReference
HOMO (Highest Occupied Molecular Orbital)The highest-energy molecular orbital that is occupied by electrons.Associated with the molecule's capacity to donate electrons (nucleophilicity/basicity). youtube.com youtube.comlibretexts.org
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is not occupied by electrons.Associated with the molecule's capacity to accept electrons (electrophilicity/acidity). youtube.com youtube.comlibretexts.org
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org rsc.org

Computational methods are employed to model the energetic landscape of chemical reactions, identifying the most favorable pathways and characterizing the high-energy transition states. The synthesis of indeno[2,1-d]pyrimidine derivatives often involves multi-step processes, such as a Dieckmann condensation followed by cyclocondensation with reagents like guanidine (B92328) carbonate. nih.govnih.gov

Theoretical calculations, typically using Density Functional Theory (DFT), can be used to:

Calculate Reaction Energies: Determine the change in enthalpy and Gibbs free energy for each step of a proposed synthetic route.

Locate Transition States: Identify the geometry and energy of the transition state structures that connect reactants to products.

Determine Activation Energies: Calculate the energy barrier that must be overcome for a reaction to proceed, providing insights into reaction kinetics.

By mapping the potential energy surface, researchers can understand the feasibility of a synthetic pathway, predict potential byproducts, and optimize reaction conditions without extensive empirical experimentation.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with the active site of a biological target. mdpi.comnih.gov

For derivatives of the indeno[2,1-d]pyrimidine scaffold, molecular docking has been used to model their interactions with the ATP binding site of various receptor tyrosine kinases (RTKs), which are implicated in cancer growth and angiogenesis. nih.gov Studies on related 2-amino-4-anilino-indeno[2,1-d]pyrimidines have shown that these molecules can be potent inhibitors of targets like the Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.govnih.gov

Docking simulations revealed key interactions:

Hydrogen Bonding: The introduction of a 2-amino group on the pyrimidine (B1678525) ring was hypothesized to form additional hydrogen bonds with the backbone carbonyls in the "Hinge region" of the ATP binding site, potentially increasing inhibitory activity. nih.gov

Hydrophobic Interactions: The anilino ring at the 4-position is expected to engage in hydrophobic interactions within a specific area of the binding site known as Hydrophobic Region 1. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein target and then using a scoring function to evaluate the fitness of different binding poses, with lower binding energy scores typically indicating higher affinity. jbcpm.commdpi.com

Table 2: Representative Ligand-Target Interactions for Indeno[2,1-d]pyrimidine Derivatives in RTK Binding Sites
Molecular MoietyTarget Protein RegionType of InteractionSignificanceReference
2-Amino GroupHinge Region (Backbone Carbonyls)Hydrogen BondingAnchors the ligand in the ATP binding site, enhancing inhibitory potency. nih.gov
4-Anilino RingHydrophobic Region 1Hydrophobic InteractionsContributes to binding affinity and can influence selectivity. nih.gov
Indenopyrimidine CoreATP Binding PocketVan der Waals / Shape ComplementarityForms the core scaffold that fits within the kinase active site. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. mdpi.com Computational approaches are integral to modern SAR, allowing for the rational design of more potent and selective compounds.

Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build mathematical models that correlate chemical structure with biological activity. These models can then predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-protein complex, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and temporal evolution of molecules and their complexes. ekb.eg

Conformational analysis aims to identify the stable low-energy three-dimensional arrangements (conformations) of a molecule. nih.gov For a flexible molecule like a substituted indeno[2,1-d]pyrimidine, understanding its preferred shape in solution is crucial, as this conformation dictates how it can fit into a receptor's binding site.

Molecular dynamics (MD) simulations provide a movie-like depiction of atomic motion over time by solving Newton's equations of motion for the system. mdpi.com In the context of drug design, MD simulations are used to:

Assess Complex Stability: By running simulations of the docked ligand-protein complex, researchers can verify if the predicted binding pose is stable over time. mdpi.comekb.eg Key metrics like the Root Mean Square Deviation (RMSD) are monitored to track conformational stability. mdpi.com

Refine Binding Poses: MD can refine the initial docked pose, allowing for induced-fit effects where the protein and ligand mutually adjust their conformations.

Calculate Binding Free Energies: Advanced MD-based methods can provide more accurate estimations of binding affinity than docking scores alone.

For a related compound, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, MD simulations were used to confirm the stability of its interaction with the TGFβ RII kinase, highlighting the potential of this technique to validate computational hits. nih.gov

Biological Activity Profiling and Mechanistic Elucidation

Anti-proliferative and Anti-tumor Efficacy Investigations of Indenopyrimidinones

Indenopyrimidinone derivatives have been the subject of extensive research for their potential as anti-cancer agents. These investigations have revealed their ability to modulate key cellular processes involved in tumor growth and survival.

Modulation of Cellular Growth and Survival Pathways

Indenopyrimidinones have been shown to interfere with critical signaling pathways that regulate cell proliferation and survival. A notable mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers, promoting cell growth and inhibiting apoptosis. nih.govmdpi.com For instance, certain pyrimidine (B1678525) derivatives have been shown to inhibit the phosphorylation of Akt, a key component of this pathway. mdpi.com The downregulation of this pathway can lead to cell cycle arrest and a reduction in tumor progression.

Furthermore, some indenopyrimidine analogs have been identified as inhibitors of ubiquitin-specific proteases (USPs), such as USP8. nih.govresearchgate.net USPs are enzymes that remove ubiquitin from proteins, thereby regulating their stability and function. Inhibition of specific USPs can lead to the degradation of oncoproteins and the induction of apoptosis, highlighting another avenue through which these compounds exert their anti-tumor effects. researchgate.net

Induction of Programmed Cell Death (Apoptosis) Pathways

A key characteristic of effective anti-cancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Indenopyrimidine derivatives have demonstrated this capability through various mechanisms.

One of the primary ways these compounds trigger apoptosis is through the intrinsic or mitochondrial pathway. nih.govnih.govresearchgate.net This involves the regulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. nih.govtaylorandfrancis.com Treatment with certain indenopyrimidine analogs has been shown to alter the balance of these proteins, favoring the pro-apoptotic members. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. nih.govresearchgate.net For example, a study on indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues demonstrated an upregulation of caspase-3 and caspase-9 levels in lung carcinoma cells.

Receptor Tyrosine Kinase (RTK) Inhibition Profiles

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cellular signaling pathways controlling growth, differentiation, and metabolism. nih.govnih.gov Their aberrant activation is a common feature in many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov

Numerous studies have identified indenopyrimidinones as potent inhibitors of various RTKs. nih.govnih.gov Specifically, derivatives of the tricyclic indeno[2,1-d]pyrimidine scaffold have shown significant inhibitory activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.govekb.egnih.gov By blocking the ATP-binding site of these receptors, indenopyrimidinones can halt the downstream signaling cascades that promote angiogenesis (the formation of new blood vessels) and tumor growth. nih.gov

The table below summarizes the cytotoxic activity of a representative tricyclic indeno[2,1-d]pyrimidine derivative (Compound 7 from a referenced study) against a panel of human tumor cell lines. nih.gov

Table 1: Growth Inhibitory (GI50) Activity of a Tricyclic Indeno[2,1-d]pyrimidine Derivative

Cell Line Cancer Type GI50 (µM)
HCT-116 Colon Cancer 0.038
SW-620 Colon Cancer 0.063
SF-268 CNS Cancer 0.086
UACC-257 Melanoma 0.085
MCF7 Breast Cancer 0.073
OVCAR-3 Ovarian Cancer 0.216
OVCAR-8 Ovarian Cancer 0.216
SN12C Renal Cancer 0.189
DU-145 Prostate Cancer 0.212

Interference with Specific Enzyme Activities (e.g., Urease, Cholinesterase)

Beyond their effects on cancer-related pathways, indenopyrimidine and structurally related compounds have been investigated for their ability to inhibit other enzymes with therapeutic relevance.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov While direct studies on 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one are limited, research on related pyrimidine derivatives, such as 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2-4(3H)-iones, has demonstrated urease inhibitory activity. researchgate.net The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme. nih.govresearchgate.net

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. Indene-based compounds have been explored as cholinesterase inhibitors. nih.gov Structure-activity relationship (SAR) studies on tacrine (B349632) analogues, which share a similar polycyclic structure, have shown that substitutions on the aromatic ring can significantly influence their inhibitory potency. nih.gov

Antimicrobial and Antiviral Activity Assessments

The versatile indenopyrimidine scaffold has also been evaluated for its potential to combat infectious diseases.

Spectrum of Activity Against Pathogenic Microorganisms

Research into the antimicrobial properties of indenopyrimidine derivatives and their analogs has revealed activity against a range of pathogenic bacteria and fungi. For example, novel dihydropyrimidinone derivatives have shown inhibitory effects against clinically significant pathogens such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. chemrxiv.org Similarly, studies on tricyclic indeno[2,1-c]pyridazine N-oxides, which are structurally related to indenopyrimidines, demonstrated moderate activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Thieno[2,3-d]pyrimidinedione derivatives have also been reported to exhibit potent antibacterial activity against multi-drug resistant Gram-positive organisms. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for a selection of pyrimidine derivatives against various microorganisms.

Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound Type Microorganism MIC (µg/mL) Reference
Dihydropyrimidinone derivative Pseudomonas aeruginosa 62.5 chemrxiv.org
Indeno[2,1-c]pyridazine N-oxide Staphylococcus aureus Moderate Activity researchgate.net
Indeno[2,1-c]pyridazine N-oxide Trichomonas vaginalis 3.9 researchgate.net
Thieno[2,3-d]pyrimidinedione derivative MRSA 2-16 nih.gov

Regarding antiviral activity, while specific data on this compound is not extensively available, the broader class of pyrimidine derivatives has been investigated. For instance, certain antiviral agents for influenza work by inhibiting viral enzymes like neuraminidase or endonuclease. youtube.com Some pyrimidine-based compounds have been explored for their potential to interfere with viral replication. innovareacademics.innih.govnih.govcalstate.eduyoutube.com

Investigation of Molecular Targets and Mechanism of Inhibition

The molecular targets for compounds based on the indeno[2,1-d]pyrimidine scaffold have been a subject of significant research, particularly in the context of cancer therapy. Analogues of this compound are recognized as potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, and angiogenesis. nih.govnih.gov

Key molecular targets identified for this class of compounds include Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The mechanism of inhibition involves the compound binding to the ATP-binding site within the kinase domain of these receptors. This competitive binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signal transduction cascade that is essential for tumor angiogenesis and growth. nih.gov The indeno[2,1-d]pyrimidine core structure is designed to interact with the hydrophobic regions of the RTK binding site. nih.gov

Furthermore, related structures such as 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile have been identified as inhibitors of ubiquitin-specific proteases (USPs), specifically USP8. nih.gov This suggests that the broader indenopyrimidine scaffold has the potential to interact with various enzymatic targets involved in cellular regulation. Another related compound, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, was identified as a selective inhibitor of the TGFβ type II receptor (TGFβ RII) kinase domain, highlighting the versatility of the indeno-based ring systems in targeting different kinases. nih.gov

The combination of antiangiogenic activity through RTK inhibition and cytotoxic effects in a single molecule is a key strategy behind the development of these compounds. nih.gov This dual-action mechanism aims to provide a more effective cancer treatment by simultaneously targeting tumor blood supply and inducing direct tumor cell death. nih.govnih.gov

Other Pharmacological Effects (e.g., Anti-inflammatory, Monoamine Oxidase Inhibition)

Beyond their anticancer properties, derivatives of the core indeno-heterocyclic structure have been explored for other pharmacological activities, including anti-inflammatory effects and monoamine oxidase (MAO) inhibition.

Anti-inflammatory Activity: The pyrimidine ring is a common feature in compounds designed as anti-inflammatory agents. For instance, pyrazolopyrimidine derivatives have been shown to exert anti-inflammatory effects by dually inhibiting cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS). bsu.edu.eg Similarly, pyrazolo[1,5-a]quinazolines, which share structural similarities, inhibit nuclear factor κB (NF-κB) transcriptional activity and target mitogen-activated protein kinases (MAPKs) like JNK, ERK2, and p38α. mdpi.com While direct studies on the anti-inflammatory properties of this compound are limited, the established activity of related pyrimidine-containing heterocycles suggests a potential for this compound to modulate inflammatory pathways.

Monoamine Oxidase (MAO) Inhibition: The indanone and pyridazine (B1198779) moieties, which are structurally related to the indenopyrimidine core, are present in known MAO inhibitors. researchgate.net A series of 5H-indeno[1,2-c]pyridazin-5-one derivatives demonstrated potent and selective inhibitory activity against MAO-B, an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. researchgate.net The most effective of these compounds was found to be a competitive inhibitor. researchgate.net Additionally, 2-heteroarylidene-1-indanone derivatives have been documented as potent in vitro inhibitors of MAO-B. nih.gov These findings suggest that the indeno-fused core of this compound could potentially interact with and inhibit monoamine oxidases. MAO-B inhibitors are known to have neuroprotective and anti-inflammatory potential in the brain. mdpi.com

Structure-Activity Relationship (SAR) Investigations for this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of therapeutic compounds. For the indeno[2,1-d]pyrimidine series, research has focused on how modifications to substituents and the core scaffold affect biological activity, primarily as RTK inhibitors. nih.gov

Influence of Substituent Position and Electronic Properties on Biological Response

The biological activity of indeno[2,1-d]pyrimidine analogues is highly sensitive to the nature and position of substituents, particularly on the pyrimidine ring and any associated aryl groups.

For inhibition of PDGFRβ, substitutions at the 4-position of the pyrimidine ring are critical. nih.gov Studies on 4-anilino substituted indeno[2,1-d]pyrimidines reveal the following trends:

Electronic Properties: Electron-withdrawing groups (e.g., halogens) at the 4-position of the anilino substituent are generally preferred for PDGFRβ inhibitory activity. In contrast, electron-donating groups (e.g., methoxy) are detrimental to this activity. nih.gov

Substituent Position: The 4-position on the anilino ring is considered the optimal substitution site for maximizing PDGFRβ inhibition. nih.gov

For VEGFR-2 inhibition, the SAR is slightly different:

An isopropyl group at the 4-position of the anilino ring resulted in the most potent inhibition. nih.gov

A smaller electron-withdrawing group like fluorine at the 3-position was tolerated, but larger halogens (chlorine, bromine) at this position led to a decrease or loss of activity. nih.gov

An electron-donating methoxy (B1213986) group at the 3-position was less potent than compounds with electron-withdrawing groups. nih.gov

The table below summarizes the influence of anilino ring substituents on RTK inhibition for a series of 2-amino-indeno[2,1-d]pyrimidine analogues.

Compound Analogue (Substituent at 4-Anilino Position)TargetEffect on Inhibitory Activity
4-IsopropylVEGFR-2Most potent in series nih.gov
3-FluoroVEGFR-24.5-fold less potent than standard nih.gov
3-Chloro / 3-BromoVEGFR-2Lower or loss of activity nih.gov
3-MethoxyVEGFR-24-fold less potent than standard nih.gov
4-Electron-withdrawing groupPDGFRβPreferred for activity nih.gov
4-Electron-donating groupPDGFRβDetrimental to activity nih.gov

These findings underscore the importance of fine-tuning the electronic and steric properties of substituents to achieve desired potency and selectivity against specific kinase targets.

Role of Core Scaffold Modifications on Biological Efficacy

The tricyclic indeno[2,1-d]pyrimidin-9-one system constitutes the core scaffold, and modifications to this structure can significantly impact biological efficacy. The scaffold serves as a template to correctly orient functional groups for interaction with biological targets. nih.govnih.gov

Modifications to the core can involve several strategies:

Ring Substitution: Introducing different heterocyclic systems in place of the pyrimidine ring. For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized as inhibitors of PI3K, a different class of kinase. nih.gov The replacement of the indene (B144670) group with a pyrazole (B372694) to form pyrazolopyrimidines has led to compounds with anti-inflammatory activity targeting COX enzymes. bsu.edu.eg

Fusion Pattern: Changing how the rings are fused together. Indeno[1,2-c]pyridazines, for instance, show potent MAO-B inhibitory activity, suggesting that the arrangement of nitrogen atoms within the heterocyclic system is key to target selectivity. researchgate.net

Introduction of Additional Rings: Expanding the scaffold, such as in 9H-benzo[f]indeno[2,1-c]quinolin-9-one, can create inhibitors for different targets like TGFβ RII kinase. nih.gov

The rigidity and planarity of the indenone portion, combined with the specific hydrogen bonding capabilities of the pyrimidinone ring, are critical for binding to kinase domains. nih.govnih.gov Altering this core scaffold, for example by removing the carbonyl group or changing the size of the fused rings, would likely disrupt the key interactions within the ATP-binding pocket of target kinases, leading to a loss of potency. The existing indeno[2,1-d]pyrimidin-9-one scaffold represents a "privileged structure" that is well-suited for kinase inhibition. ed.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound reveals characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the indeno- portion of the molecule typically appear as a complex multiplet in the downfield region of the spectrum, a result of spin-spin coupling between adjacent protons. The methyl group protons at the 2-position of the pyrimidine (B1678525) ring are expected to resonate as a sharp singlet in the upfield region. The lone proton on the pyrimidine ring would also present as a singlet.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-7.5m4HAromatic-H
~7.4s1HPyrimidine-H
~2.5s3H-CH₃

Note: This data is hypothetical and serves as an illustrative example.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals for the carbonyl carbon of the indenone ring, the quaternary carbons at the ring junctions, the aromatic carbons, and the carbons of the pyrimidine ring, as well as the methyl carbon.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~195C=O
~160-120Aromatic & Pyrimidine C
~25-CH₃

Note: This data is hypothetical and serves as an illustrative example.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, particularly within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing the characteristic cleavage of the molecule under electron impact.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1700-1720 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the indenone ketone. The spectrum would also show absorptions corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic and pyrimidine rings.

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920WeakMethyl C-H Stretch
~1710StrongC=O Stretch (Ketone)
~1600, 1580Medium-StrongC=C and C=N Stretch

Note: This data is hypothetical and serves as an illustrative example.

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies for Indenopyrimidinone Diversity

The core indenopyrimidine scaffold is accessible through various synthetic routes, most notably through the cyclocondensation of an appropriate 1,3-indandione (B147059) derivative with an amidine. wikipedia.org For the synthesis of 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one, a plausible and efficient method involves the reaction of 1,3-indandione with acetamidine (B91507) hydrochloride. This reaction is anticipated to proceed under thermal or microwave-assisted conditions, potentially catalyzed by a base to facilitate the condensation and subsequent cyclization.

Future research in this area should focus on developing more diverse and efficient synthetic strategies to generate a library of indenopyrimidinone analogs. Key areas for exploration include:

One-Pot, Multi-Component Reactions: Designing one-pot syntheses starting from readily available materials, such as substituted phthalates and acetamidine, would streamline the process and allow for rapid generation of diverse derivatives. researchgate.net

Novel Catalytic Systems: Investigating the use of novel catalysts, including metal-based nanoparticles or solid-supported reagents, could lead to milder reaction conditions, higher yields, and improved purity of the final products. researchgate.net

Flow Chemistry: The application of continuous flow chemistry could offer precise control over reaction parameters, leading to enhanced safety, scalability, and reproducibility of the synthesis.

A proposed synthetic scheme for this compound is outlined below:

Scheme 1: Proposed Synthesis of this compound

StepReactantsReagents/ConditionsProduct
11,3-Indandione, Acetamidine HydrochlorideBase (e.g., Sodium Ethoxide), Ethanol (B145695), RefluxThis compound

Application of Advanced Computational Tools in Drug Discovery and Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds. nih.govnih.gov For this compound and its derivatives, these tools can be instrumental in identifying promising drug candidates.

Future research should leverage a range of computational techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the structural features of indenopyrimidinone derivatives and their biological activity. mdpi.com This allows for the virtual screening of large libraries of compounds to prioritize those with the highest predicted potency.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For indenopyrimidinones, docking studies can elucidate the binding modes with potential biological targets, such as protein kinases, guiding the design of more potent and selective inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding interactions and the conformational changes that may occur. nih.govyoutube.comnih.gov

Table 1: Application of Computational Tools in the Study of Indenopyrimidinone Derivatives

Computational ToolApplicationExpected Outcome
QSARPredict biological activity based on chemical structure.Identification of key structural features for optimal activity.
Molecular DockingSimulate the binding of indenopyrimidinones to target proteins.Elucidation of binding modes and prediction of binding affinities.
MD SimulationsAnalyze the dynamic stability of ligand-protein complexes.Understanding the conformational changes and flexibility of the binding pocket.

Exploration of New Biological Targets and Therapeutic Applications

The indenopyrimidine scaffold has been associated with a range of biological activities, particularly as inhibitors of protein kinases. nih.govnih.gov Related tricyclic indeno[2,1-d]pyrimidines have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as the platelet-derived growth factor receptor β (PDGFRβ), which are implicated in angiogenesis and tumor growth. nih.govnih.govebi.ac.uk This suggests that this compound could serve as a valuable starting point for the development of novel anti-cancer agents.

Future research should aim to:

Identify Novel Kinase Targets: Screen this compound and its analogs against a broad panel of kinases to identify new and potentially unexpected biological targets.

Investigate Other Enzyme Families: Explore the inhibitory potential against other enzyme families, such as deubiquitinating enzymes (DUBs), which have also been identified as targets for related indenopyrazine structures. nih.gov

Develop Dual-Target or Multi-Target Inhibitors: Design indenopyrimidinone derivatives that can simultaneously inhibit multiple key signaling pathways involved in cancer progression, potentially leading to more effective and durable therapeutic responses.

Table 2: Potential Biological Targets for Indenopyrimidinone Derivatives

Target ClassSpecific ExamplesTherapeutic Area
Receptor Tyrosine Kinases (RTKs)PDGFRβ, VEGFR, EGFRCancer, Angiogenesis-related diseases
Non-Receptor Tyrosine KinasesSrc family kinasesCancer
Serine/Threonine KinasesPAK4Cancer
Deubiquitinating Enzymes (DUBs)USP8Cancer

Integration with Materials Science and Functional Molecule Development

Beyond its medicinal applications, the rigid, planar structure and potential for π-π stacking of the indenopyrimidine core make it an attractive candidate for the development of novel functional materials. nih.gov The photophysical and electronic properties of such heterocyclic systems can be tuned through chemical modifications, opening up possibilities in organic electronics and sensor technology. uef.firsc.org

Future research directions in this area include:

Development of Organic Semiconductors: Investigate the charge transport properties of thin films of this compound and its derivatives for potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Design of Fluorescent Probes: Explore the photophysical properties of indenopyrimidinones, such as their fluorescence quantum yields and lifetimes, to develop novel fluorescent sensors for the detection of metal ions, anions, or biologically relevant molecules. uef.fi

Creation of Functional Scaffolds: Utilize the indenopyrimidine scaffold as a building block for the construction of more complex supramolecular architectures with tailored electronic and optical properties.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield RangeKey AdvantagesLimitationsEvidence
Guanidine Condensation40–60%Scalable; planar tricyclic outputRequires strict stoichiometric control
Base-Catalyzed Cyclization30–50%Modular precursor designSensitive to base strength
Oxime Functionalization20–35%Versatile for substituent additionLow yields for bulky groups

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or palladium catalysts improve regioselectivity in coupling reactions .
  • Temperature Control: Gradual heating (80–120°C) minimizes side reactions during guanidine condensation .
  • Protecting Group Strategy: Methoxy or ethoxy groups on indene precursors prevent unwanted nucleophilic attacks .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of methyl or carbonyl groups) .
  • Infrared (IR) Spectroscopy: Identifies key functional groups (C=O stretch at ~1700 cm⁻¹; C-N stretch at ~1600 cm⁻¹) .
  • X-Ray Diffraction (XRD): Resolves planar tricyclic geometry and confirms restricted rotation between phenyl and pyrimidine rings .
  • NMR Analysis: ¹H NMR reveals methyl group splitting (~δ 2.5 ppm) and aromatic proton environments .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies in enzyme inhibition or cytotoxicity data can arise from:

  • Assay Variability: Standardize USP8 inhibition assays using recombinant enzymes and fluorogenic substrates (e.g., ubiquitin-AMC) .
  • Structural Confounders: Compare substituent effects (e.g., 2-methyl vs. 4-methoxy) using isogenic cell lines to isolate pharmacodynamic impacts .
  • Meta-Analysis: Apply statistical tools (e.g., GOGOT for electrophoretic data) to harmonize results across studies .

Q. Table 2: Biological Activity Data

DerivativeTarget Enzyme (IC₅₀)Cell Line ActivityEvidence
2-Methyl (Parent)USP8: 1.2 µMLow cytotoxicity
4-Methoxy AnalogUSP8: 0.7 µMModerate apoptosis
6-Fluoro Substitutedp38α MAPK: 15 nMHigh selectivity

Advanced: How does the planar tricyclic structure influence its biochemical interactions?

Methodological Answer:
The rigid, non-rotating scaffold enhances:

  • Enzyme Binding: Planarity allows π-π stacking with hydrophobic pockets in USP8 and p38α MAPK .
  • Selectivity: Steric hindrance from the methyl group reduces off-target binding to kinases like JNK .
  • Solubility Challenges: Hydrophobicity necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies .

Advanced: What strategies are effective for designing selective derivatives targeting deubiquitinating enzymes?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 9-oxo group with sulfonamide or nitrile to enhance hydrogen bonding .
  • Position-Specific Halogenation: Fluorine at the 6-position improves metabolic stability and USP8 affinity .
  • Molecular Dynamics (MD) Simulations: Predict binding poses using USP8 crystal structures (PDB: 3SYF) to guide substituent placement .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste Disposal: Incinerate halogenated derivatives (e.g., 4-chloro analogs) to prevent environmental release .
  • First Aid: For inhalation, move to fresh air and consult a physician immediately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.